methyl 2-[1-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a chromene moiety with a piperazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromene ring. The bromination of the chromene ring is then carried out using N-bromosuccinimide (NBS) under mild conditions .
The next step involves the introduction of the piperazine ring. This can be achieved through a nucleophilic substitution reaction where the brominated chromene is reacted with piperazine in the presence of a suitable base. The final step involves the esterification of the resulting compound with methyl chloroacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[1-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methoxy-2-oxo-2H-chromene: Lacks the piperazine ring and ester group.
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the bromine atom and piperazine ring.
3-Oxopiperazine derivatives: Lacks the chromene moiety.
Uniqueness
Methyl 2-[1-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate is unique due to its combination of a chromene moiety with a piperazine ring and an ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17BrN2O7 |
---|---|
Molecular Weight |
453.2 g/mol |
IUPAC Name |
methyl 2-[1-(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H17BrN2O7/c1-26-13-7-10(19)5-9-6-11(18(25)28-15(9)13)17(24)21-4-3-20-16(23)12(21)8-14(22)27-2/h5-7,12H,3-4,8H2,1-2H3,(H,20,23) |
InChI Key |
BAKOBVSMHYGKLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCNC(=O)C3CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.